molecular formula C11H12BrNO6 B1276972 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid CAS No. 343308-52-1

4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid

Cat. No.: B1276972
CAS No.: 343308-52-1
M. Wt: 334.12 g/mol
InChI Key: VIIXBOIXLOOVQC-UHFFFAOYSA-N
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Description

4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid is an organic compound with a complex structure that includes bromine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 5-methoxybenzoic acid to introduce the nitro group. This is followed by the bromination of 3-bromopropanol to form 3-bromopropoxy. The final step involves the esterification of the bromopropoxy group with the nitrobenzoic acid derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromopropoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO6/c1-18-9-5-7(11(14)15)8(13(16)17)6-10(9)19-4-2-3-12/h5-6H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIXBOIXLOOVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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